2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol
CAS No.: 23116-94-1
Cat. No.: VC3877306
Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23116-94-1 |
|---|---|
| Molecular Formula | C16H18O5 |
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | 2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]phenol |
| Standard InChI | InChI=1S/C16H18O5/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8,17-18H,9-12H2 |
| Standard InChI Key | OSXPDVOEVXVYKC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)O)OCCOCCOC2=CC=CC=C2O |
| Canonical SMILES | C1=CC=C(C(=C1)O)OCCOCCOC2=CC=CC=C2O |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
The compound features a central 3-oxapentane chain () connecting two 2-hydroxyphenyl groups. Each phenyl ring contains a hydroxyl group at the ortho position, contributing to its polarity and hydrogen-bonding capacity. The IUPAC name, 2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]phenol, reflects this arrangement .
Key Structural Features:
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Ether Linkages: Three ethylene glycol-derived ether units enhance flexibility and solubility in organic solvents .
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Hydroxyl Groups: Two phenolic -OH groups enable participation in redox reactions and coordination chemistry.
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Symmetry: The molecule’s -symmetry simplifies NMR interpretation and crystallization behavior .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3400–3600 cm (O-H stretch) and 1240–1250 cm (C-O-C ether stretch) .
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H NMR: Signals at δ 6.8–7.2 ppm (aromatic protons), δ 4.1–4.3 ppm (methylene groups adjacent to ether oxygens), and δ 3.6–3.9 ppm (ethylene glycol chain protons) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via sequential Williamson etherification reactions. A representative pathway involves:
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Step 1: Reaction of 2-hydroxyphenol with ethylene glycol ditosylate to form a mono-ether intermediate.
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Step 2: Coupling the intermediate with a second equivalent of 2-hydroxyphenol under basic conditions (e.g., KCO) to yield the target compound .
Reaction Conditions:
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Temperature: 80–100°C
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Solvent: Dimethylformamide (DMF) or acetone
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 477.2°C at 760 mmHg | |
| Density | 1.237 g/cm | |
| Solubility in Water | Low (<1 mg/mL) | |
| Solubility in DMSO | High (>50 mg/mL) |
Stability Profile
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Photostability: Degrades under UV light via C-O bond cleavage .
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Thermal Stability: Stable up to 200°C; decomposes above 250°C .
Applications and Research Findings
Material Science
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Polymer Additive: Acts as a plasticizer in epoxy resins, improving flexibility without compromising thermal resistance.
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Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) and Fe(III), showing potential in gas storage .
Medicinal Chemistry
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